N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group and a furan-ethyl group linked through an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the chloro-fluorophenyl group: This step involves the use of a chloro-fluorophenyl amine, which reacts with the oxalamide intermediate.
Attachment of the furan-ethyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-epoxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Furan-epoxides.
Reduction: Amines.
Substitution: Azides or thiols derivatives.
Scientific Research Applications
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent due to the presence of the furan ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with specific electronic properties due to the presence of the chloro-fluorophenyl group.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial cell walls or fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: It may inhibit key enzymes involved in cell wall synthesis or interfere with membrane-bound receptors, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Similar structure but with a different position of the furan ring.
N1-(3-chloro-4-fluorophenyl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide is unique due to the specific positioning of the furan ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O3/c15-11-7-10(1-2-12(11)16)18-14(20)13(19)17-5-3-9-4-6-21-8-9/h1-2,4,6-8H,3,5H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYDVGYYQQLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)NCCC2=COC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.